

Application Notes and Protocols: Visualizing the Effects of HEI3090 in Tumors

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Compound of Interest

Compound Name: HEI3090

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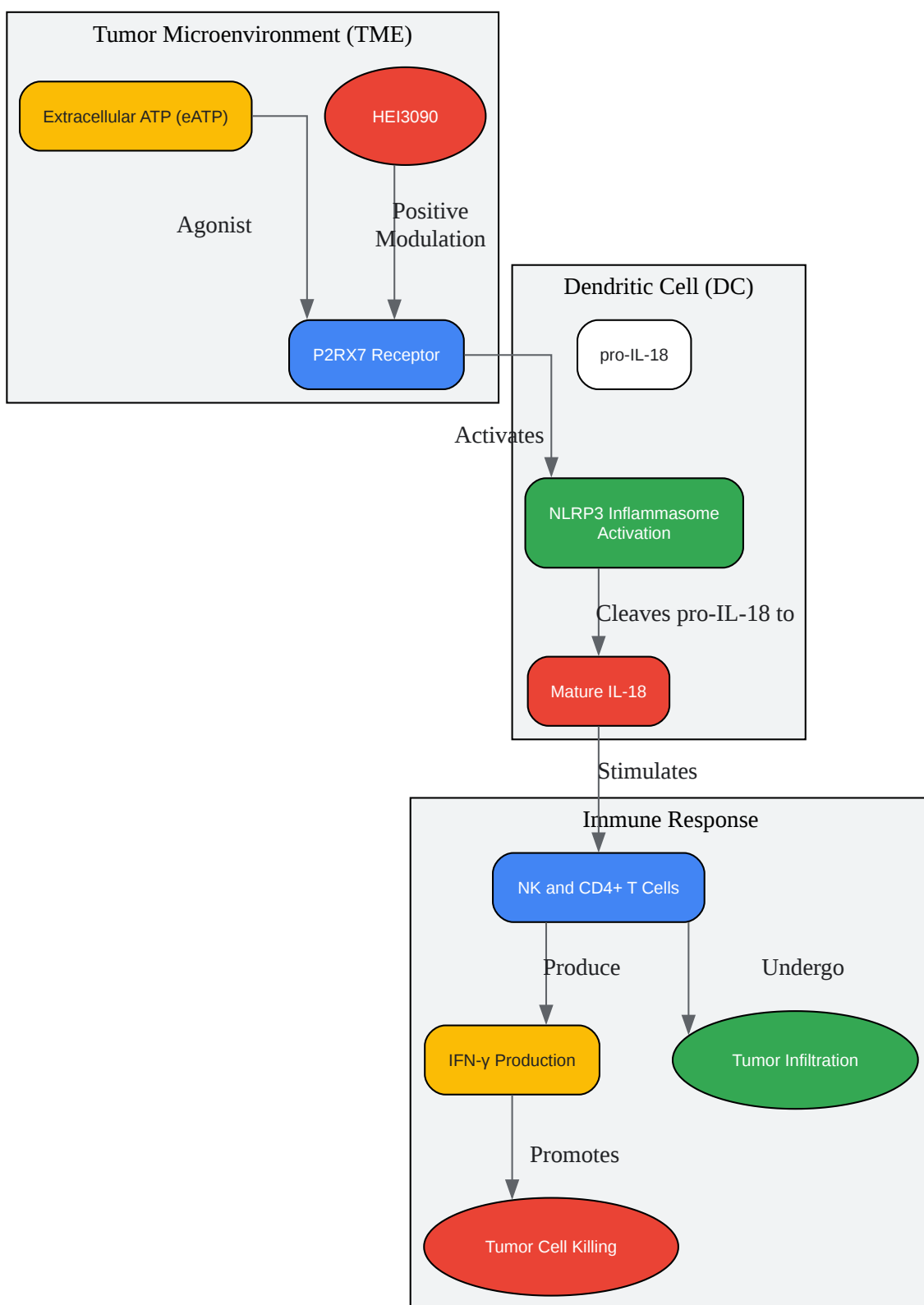
Introduction

HEI3090 is a novel small molecule positive allosteric modulator of the P2X7 receptor (P2RX7), a key player in the tumor microenvironment.^{[1][2]} By enhancing the receptor's sensitivity to extracellular ATP, **HEI3090** initiates a potent anti-tumor immune response.^{[1][3]} This response is primarily driven by the activation of the NLRP3 inflammasome, leading to the maturation and secretion of IL-18.^{[1][3][4]} Subsequently, IL-18 stimulates Natural Killer (NK) cells and CD4+ T helper cells to produce Interferon-gamma (IFN-γ), which promotes tumor cell killing and sensitizes tumors to immunotherapy.^{[1][4][5]}

These application notes provide a comprehensive overview of imaging techniques and detailed protocols to visualize and quantify the pharmacodynamic effects of **HEI3090** in preclinical tumor models. The methodologies described herein are designed to enable researchers to assess target engagement, downstream signaling, and the resulting anti-tumor immune response.

Signaling Pathway of HEI3090

The mechanism of action of **HEI3090** involves a cascade of events that transform an immunosuppressive tumor microenvironment into one that is primed for an effective anti-tumor response.

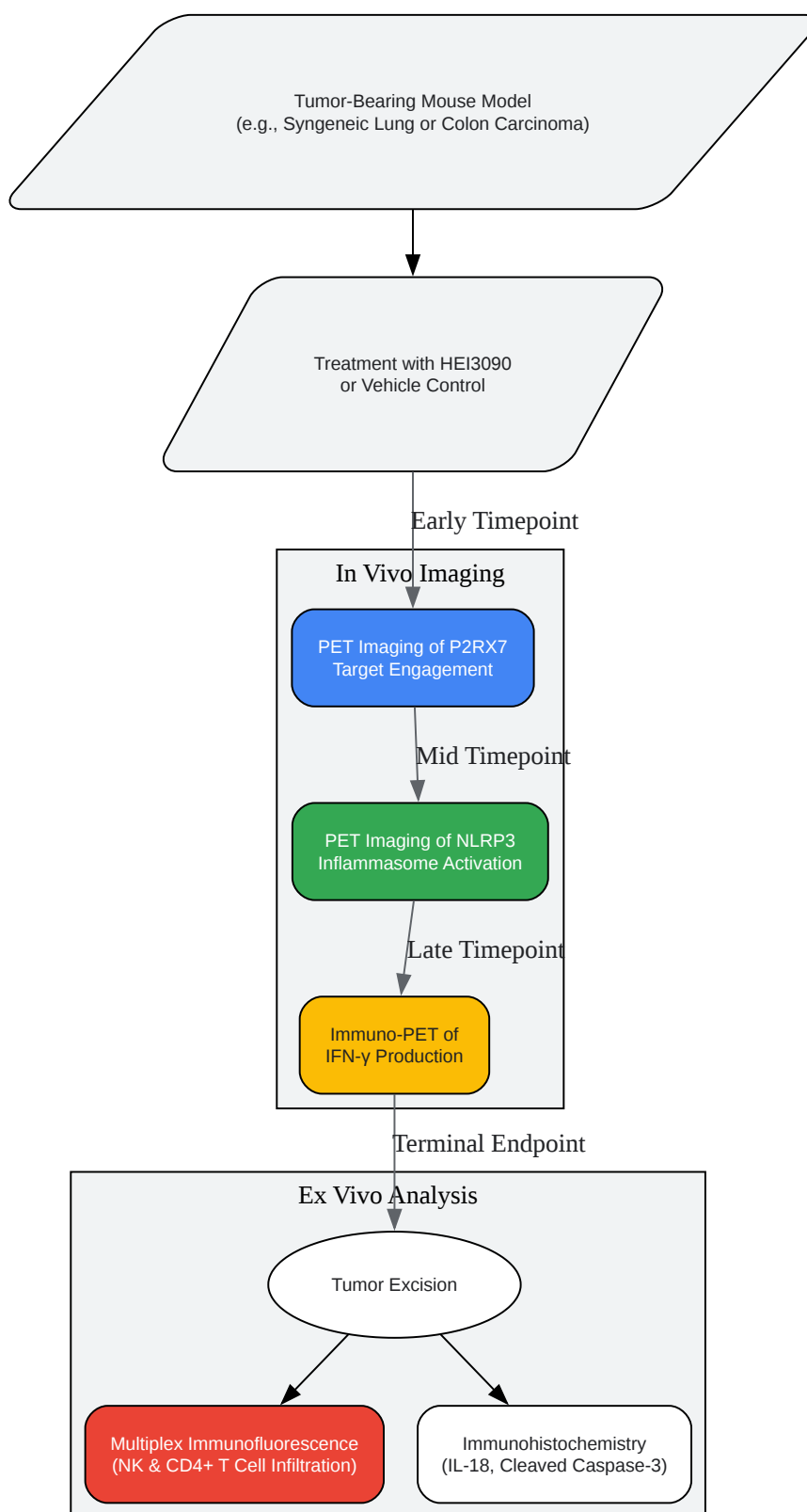


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Figure 1: HEI3090 Signaling Pathway.

Experimental Workflows for Imaging HEI3090 Effects

A multi-modal imaging approach is recommended to fully characterize the in vivo effects of **HEI3090**. This includes non-invasive imaging to assess target engagement and downstream pathway activation, followed by ex vivo analysis for detailed spatial and cellular information.



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Figure 2: Multimodal Imaging Workflow.

Data Presentation: Quantitative Analysis of HEI3090 Effects

The following tables provide a structured summary of expected quantitative data from the proposed imaging experiments. These are representative data based on the known mechanism of action of **HEI3090**.

Table 1: In Vivo PET Imaging Data

Imaging Target	Radiotracer	Treatment Group	Mean Tumor Uptake (%ID/g ± SD)	Fold Change vs. Vehicle
P2RX7	[¹¹ C]GSK1482160	Vehicle	1.5 ± 0.3	-
HEI3090	2.8 ± 0.5	1.87		
NLRP3	[¹¹ C]MNS	Vehicle	1.2 ± 0.2	-
HEI3090	2.5 ± 0.4	2.08		
IFN-γ	[⁸⁹ Zr]Zr-DFO-anti-IFNγ	Vehicle	2.1 ± 0.6	-
HEI3090	5.3 ± 1.1**	2.52		

*p < 0.05, **p < 0.01 vs. Vehicle.

Data are hypothetical and for illustrative purposes.

Table 2: Ex Vivo Immune Cell Infiltration Analysis (Multiplex Immunofluorescence)

Cell Type	Marker Panel	Treatment Group	Cell Density (cells/mm ² ± SD)	Fold Change vs. Vehicle
NK Cells	CD3-/NKp46+	Vehicle	150 ± 45	-
HEI3090	480 ± 90	3.20		
CD4+ T Cells	CD3+/CD4+	Vehicle	250 ± 70	-
HEI3090	650 ± 120	2.60		
CD8+ T Cells	CD3+/CD8+	Vehicle	180 ± 55	-
HEI3090	350 ± 80	1.94		

p < 0.05, **p < 0.01 vs. Vehicle.

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of P2RX7 Target Engagement

This protocol describes the use of a radiolabeled P2RX7 ligand to assess receptor occupancy by **HEI3090** in a mouse tumor model.

Materials:

- Tumor-bearing mice (e.g., C57BL/6 with syngeneic LLC tumors)
- **HEI3090**
- Vehicle control
- [¹¹C]GSK1482160 (or other suitable P2RX7 PET tracer)

- MicroPET/CT scanner
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation: Acclimatize tumor-bearing mice to the imaging facility. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).
- Dosing: Administer **HEI3090** or vehicle control to the mice according to the desired treatment regimen.
- Radiotracer Injection: At the time of peak **HEI3090** concentration (determined from pharmacokinetic studies), anesthetize the mice and inject a bolus of [¹¹C]GSK1482160 (e.g., 3.7-7.4 MBq) via the tail vein.
- PET/CT Imaging: Perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.
- Image Analysis: Reconstruct PET and CT images. Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) to calculate the standardized uptake value (SUV) and express as percent injected dose per gram (%ID/g).
- Data Interpretation: A decrease in the tumor uptake of [¹¹C]GSK1482160 in the **HEI3090**-treated group compared to a baseline scan or the vehicle group would indicate target engagement. Conversely, as **HEI3090** is a positive allosteric modulator, an initial increase in tracer binding might be observed due to conformational changes, which should be characterized.

Protocol 2: In Vivo Immuno-PET Imaging of IFN-γ Production

This protocol outlines the use of a radiolabeled anti-IFN-γ antibody to visualize and quantify the downstream effects of **HEI3090** on cytokine production in the tumor.

Materials:

- Tumor-bearing mice treated with **HEI3090** or vehicle
- [⁸⁹Zr]Zr-DFO-anti-IFN γ antibody
- MicroPET/CT scanner
- Anesthesia

Procedure:

- Animal and Treatment: Follow the animal preparation and dosing as described in Protocol 1.
- Radiotracer Injection: At a later timepoint post-**HEI3090** treatment (e.g., 48-72 hours), inject [⁸⁹Zr]Zr-DFO-anti-IFN γ (e.g., 1.85-3.7 MBq) via the tail vein.[\[3\]](#)[\[6\]](#)
- PET/CT Imaging: Due to the longer half-life of ⁸⁹Zr, perform static PET/CT scans at 24, 48, and 72 hours post-injection of the radiotracer.[\[3\]](#)[\[6\]](#)
- Image Analysis: Reconstruct images and quantify tumor uptake (%ID/g) as described in Protocol 1.
- Data Interpretation: An increased uptake of [⁸⁹Zr]Zr-DFO-anti-IFN γ in the tumors of **HEI3090**-treated mice compared to the vehicle group will indicate an increase in IFN- γ production in the tumor microenvironment.[\[3\]](#)[\[6\]](#)

Protocol 3: Multiplex Immunofluorescence for Immune Cell Infiltration

This protocol provides a method for the ex vivo analysis of immune cell populations within the tumor tissue, correlating with the in vivo imaging findings.

Materials:

- Freshly excised tumors from treated and control mice
- Formalin or other suitable fixative
- Paraffin embedding reagents

- Microtome
- Fluorescently labeled primary antibodies (see panel below)
- DAPI nuclear stain
- Multiplex immunofluorescence imaging system (e.g., Vectra Polaris)
- Image analysis software (e.g., inForm)

Antibody Panel:

- Tumor Cells: Pan-Cytokeratin (or specific tumor marker)
- T Cells: CD3, CD4, CD8
- NK Cells: NKp46 (or CD335)
- Checkpoint/Activation Markers: PD-1, TIM-3

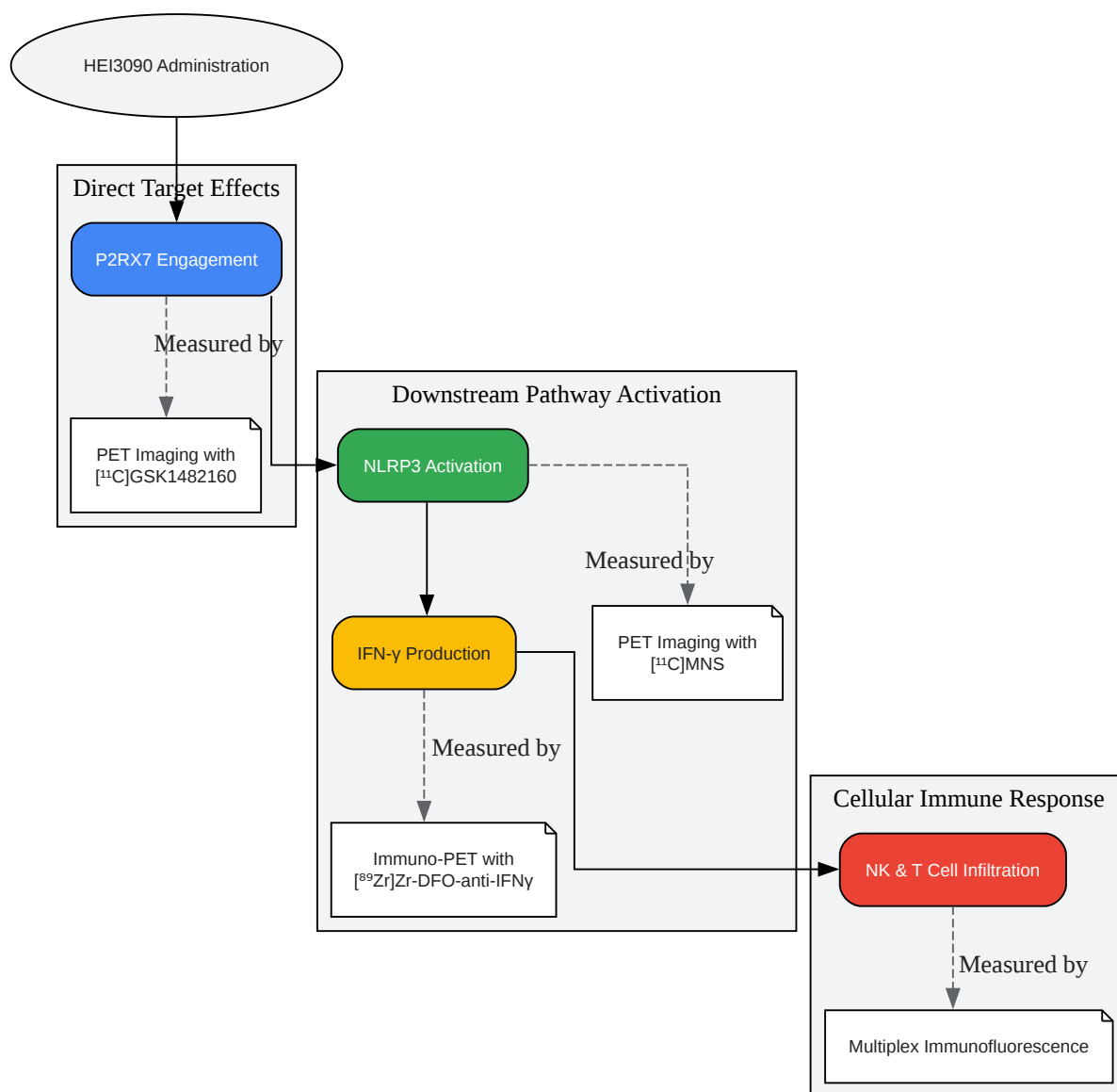
Procedure:

- Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.
- Sectioning: Cut 4-5 μ m thick sections and mount on charged slides.
- Staining: Perform sequential rounds of antigen retrieval, primary antibody incubation, and detection with corresponding fluorophores according to the multiplex staining platform's protocol. Include a DAPI counterstain in the final step.
- Imaging: Acquire multispectral images of the stained slides using a multiplex imaging system.
- Image Analysis: Use image analysis software to spectrally unmix the images, segment the tissue into tumor and stroma, and phenotype individual cells based on marker expression.

- Quantification: Quantify the density of different immune cell populations (e.g., cells/mm²) within the tumor and stromal compartments. Analyze the spatial relationships between different cell types.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the proposed imaging readouts and the biological effects of **HEI3090**.



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